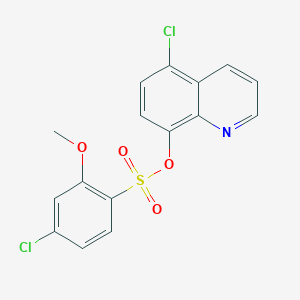

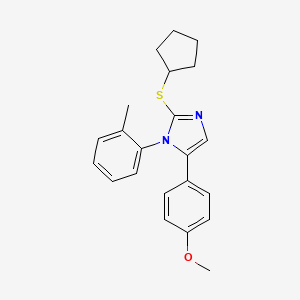

5-Chloroquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for “5-Chloroquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate” is not available, quinoline derivatives can be synthesized through various methodologies. For instance, O-Acylation of 5-chloro-8-hydroxyquinoline with different acylating counterparts has been investigated . Among the various catalysts used, N,N-dimethylpyridin-4-amine (DMAP) in the presence of N,N′-dicyclohexyl carbodiimide (DCC) displayed a plausible synthetic approach through the application of Steglich esterification reaction .Applications De Recherche Scientifique

Antimicrobial Applications

Research has indicated that derivatives of 5-Chloroquinolin-8-yl 4-chloro-2-methoxybenzene-1-sulfonate exhibit significant antimicrobial and antifungal activities. For instance, a study synthesized a novel bi-dentate ligand, integrating 8-hydroxyquinoline and sulfonamide moieties, which showed a marked increase in antimicrobial and antifungal activities compared to the parent compounds (Dixit et al., 2010). Another investigation into 5-amino-7-bromoquinolin-8-ol sulfonate derivatives revealed potent antibacterial and antifungal activities, highlighting the chemoselectivity and efficiency of these compounds in antimicrobial applications (Krishna, 2018).

Anticancer Applications

The sulfonamide derivatives of this compound have been explored for their pro-apoptotic effects in cancer cells. A study demonstrated that compounds bearing the sulfonamide fragment induced mRNA expression of pro-apoptotic genes and activated apoptotic genes through the phosphorylation of p38, suggesting a mechanism for their anticancer activity (Cumaoğlu et al., 2015).

Chemical Synthesis Applications

Compounds derived from this compound have been used in the synthesis of complex molecules. For example, the synthesis and characterization of quinazoline derivatives explored the pharmacological and structure–activity relationships of these compounds, indicating their utility as diuretic and antihypertensive agents (Rahman et al., 2014). Additionally, research into the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their evaluation for antimicrobial properties further underscores the chemical versatility and potential applications of these compounds (Krishna, 2018).

Propriétés

IUPAC Name |

(5-chloroquinolin-8-yl) 4-chloro-2-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NO4S/c1-22-14-9-10(17)4-7-15(14)24(20,21)23-13-6-5-12(18)11-3-2-8-19-16(11)13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSZPUDJQGZXNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)S(=O)(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

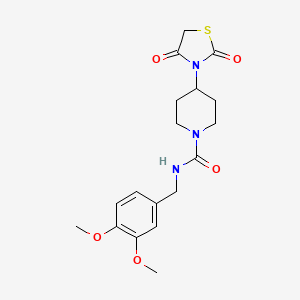

![Tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2571325.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

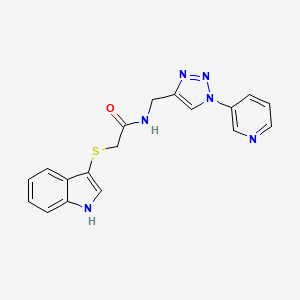

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

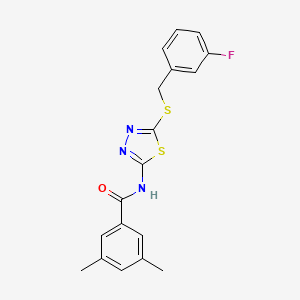

![(4-Tert-butylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2571340.png)

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-{4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl}-4-iodobenzenesulfonamide](/img/structure/B2571344.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)